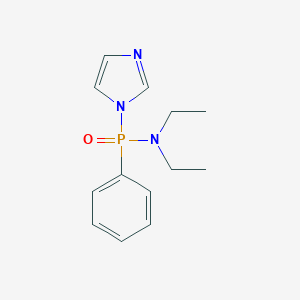![molecular formula C28H22OS2 B092930 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine CAS No. 16661-24-8](/img/structure/B92930.png)
5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine, also known as DBBT, is a chemical compound that has shown potential in scientific research applications. DBBT is a tricyclic compound that is structurally similar to other antidepressant drugs such as amitriptyline and imipramine.
Mechanism Of Action
The exact mechanism of action of 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine is not fully understood. However, it is believed that 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and alleviate symptoms of depression.
Biochemical And Physiological Effects
5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine has been shown to have several biochemical and physiological effects. In addition to its antidepressant effects, 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine has also been found to have analgesic effects. In a study conducted by Wu et al. (2017), 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine was found to reduce pain sensitivity in mice models. 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine was also found to have anti-inflammatory effects. In a study conducted by Zhang et al. (2018), 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine was found to reduce inflammation in rats with acute lung injury.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine in lab experiments is that it has shown potential in treating a variety of conditions such as depression, pain, and inflammation. Another advantage is that 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine has been found to have less side effects than other tricyclic antidepressants. However, one limitation of using 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine in lab experiments is that it has a low yield, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine research. One direction is to further study the mechanism of action of 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine. Another direction is to investigate the potential use of 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine in treating other conditions such as anxiety and post-traumatic stress disorder. Additionally, future research could focus on developing more efficient synthesis methods for 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine to increase the yield of the compound.
In conclusion, 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine is a chemical compound that has shown potential in scientific research applications. Its antidepressant, analgesic, and anti-inflammatory effects make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine and its potential use in treating other conditions.
Synthesis Methods
The synthesis of 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine involves the reaction of 2,3-dichlorobenzothiophene with sodium hydride followed by the reaction with 2-amino-5,6-dihydrobenzo[b][1]benzothiepine. The final product is obtained by treating the intermediate with 1,2-epoxybutane. The yield of 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine is around 60%.
Scientific Research Applications
5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine has been studied for its potential use as an antidepressant drug. In a study conducted by Li et al. (2016), 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine was found to have significant antidepressant effects in mice models. 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine was shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood. 5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine was also found to have less side effects than other tricyclic antidepressants such as imipramine.
properties
CAS RN |
16661-24-8 |
|---|---|
Product Name |
5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine |
Molecular Formula |
C28H22OS2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
5-(5,6-dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C28H22OS2/c1-5-13-25-19(9-1)17-23(21-11-3-7-15-27(21)30-25)29-24-18-20-10-2-6-14-26(20)31-28-16-8-4-12-22(24)28/h1-16,23-24H,17-18H2 |
InChI Key |
HCUKEBCEJKFZER-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)OC4CC5=CC=CC=C5SC6=CC=CC=C46 |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)OC4CC5=CC=CC=C5SC6=CC=CC=C46 |
synonyms |
10,10'-Oxybis(10,11-dihydrodibenzo[b,f]thiepin) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



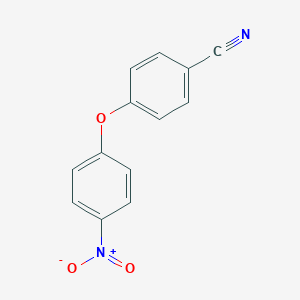
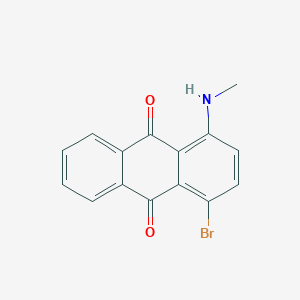
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)



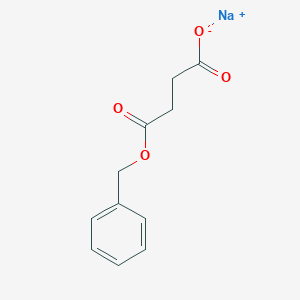

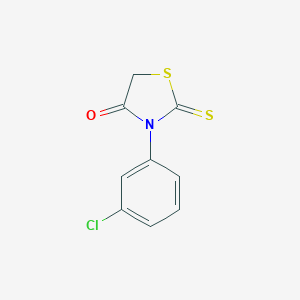
![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)

